N-(1,3-benzothiazol-2-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
The compound N-(1,3-benzothiazol-2-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring a benzothiazole core linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a phenylethyl group and a pyrrole-methyl moiety. The triazole ring, a bioisostere for amide bonds, enhances metabolic stability and bioavailability, while the sulfanyl (-S-) bridge contributes to redox modulation and intermolecular interactions .
For instance, compounds like 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide () share the benzothiazole-triazole-sulfanyl scaffold, demonstrating the importance of these moieties in drug design.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6OS2/c1-30-14-7-10-19(30)16-22-28-29-25(31(22)15-13-18-8-3-2-4-9-18)33-17-23(32)27-24-26-20-11-5-6-12-21(20)34-24/h2-12,14H,13,15-17H2,1H3,(H,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRDGFOICWUHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity, including:
- Benzothiazole moiety : Known for its pharmacological properties.
- Triazole ring : Associated with diverse biological activities.
- Pyrrole and phenethyl groups : Enhance interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on human lung cancer (A549) and cervical cancer (HeLa) cell lines showed that this compound exhibited significant cytotoxic effects. The IC50 values were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| HeLa | 15.0 |
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
The mechanism through which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase, preventing cancer cells from dividing.
- Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF), it may inhibit tumor growth by limiting blood supply.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various bacterial strains.
Case Study: Antibacterial Screening
The antibacterial efficacy was tested against Gram-positive and Gram-negative bacteria. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Table 1. Structural Comparison of Triazole-Thioacetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
